
ITP-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ITP-2 is a selective activator of hERG channels. ITP-2 causes large depolarizing shifts in the midpoint of voltage-dependent inactivation and hyperpolarizing shifts in the voltage-dependence of activation.
Applications De Recherche Scientifique
Isotachophoresis Applied to Biomolecular Reactions
Isotachophoresis (ITP) has been developed to initiate, control, and accelerate chemical reactions, especially those involving biomolecular reactants like nucleic acids, proteins, and live cells. ITP is a versatile technique that doesn't require specific geometric design or materials and is compatible with various microfluidic and automated platforms. It has transitioned from its traditional role in purification and separation to a method for automating and speeding up chemical reactions. This includes up to 14,000-fold acceleration of nucleic acid assays and enhancements in lateral flow, immunoassays, and bacterial cell detection assays. The research has categorized studies into homogeneous and heterogeneous assay configurations and emphasized the physical modeling and scaling of ITP-aided reaction assays, offering insights into the principles of ITP assay design (Eid & Santiago, 2017).
Isotachophoresis: Theory and Microfluidic Applications
A review of ITP theory, particularly in the context of microfluidics and on-chip biochemical analyses, offers a comprehensive understanding of its applications. This review addresses the theoretical foundation of ITP, including species conservation, current conservation, charge neutrality approximation, pH equilibrium of weak electrolytes, and transport dynamics. It delves into the applications of ITP in microfluidic systems, focusing on on-chip separations and manipulations of trace analytes. This provides a framework for understanding the broad range of applications of ITP in scientific research, from theoretical principles to practical applications in microfluidic systems (Ramachandran & Santiago, 2022).
On-Chip Millionfold Sample Stacking Using Transient Isotachophoresis
This study presents a method for integrating isotachophoresis with microchip-based capillary electrophoresis to achieve millionfold sample stacking. The research provides insights into how initial sample ion concentration, leading ion concentration, and trailing ion concentration impact ITP stacking. It demonstrates the application of ITP in achieving high-performance sample concentration and separation, highlighting its potential in enhancing the sensitivity and efficiency of microfluidic systems for various biochemical assays (Jung, Bharadwaj, & Santiago, 2006).
Propriétés
Numéro CAS |
1428557-05-4 |
|---|---|
Nom du produit |
ITP-2 |
Formule moléculaire |
C19H14F3N5O2 |
Poids moléculaire |
401.3492 |
Nom IUPAC |
5-(((1H-Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H14F3N5O2/c20-19(21,22)29-15-3-1-14(2-4-15)26-18-23-8-12(9-24-18)11-28-16-5-6-17-13(7-16)10-25-27-17/h1-10H,11H2,(H,25,27)(H,23,24,26) |
Clé InChI |
MWSOMEWTWCZUCL-UHFFFAOYSA-N |
SMILES |
FC(F)(F)OC1=CC=C(NC2=NC=C(COC3=CC4=C(NN=C4)C=C3)C=N2)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ITP-2; ITP2; ITP 2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



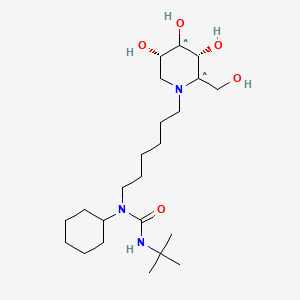

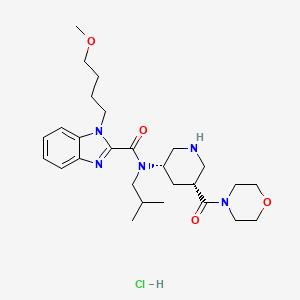
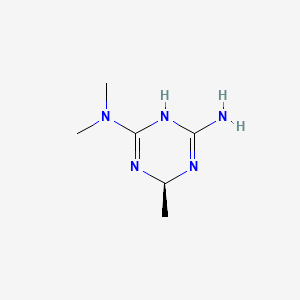
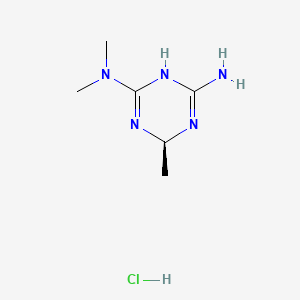
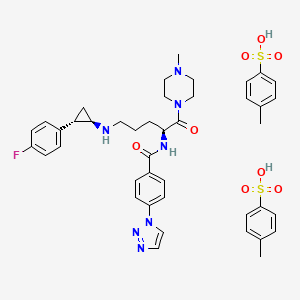
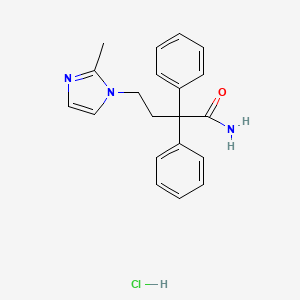
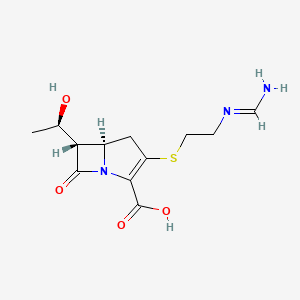
![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)


![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)
![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)